molecular formula C13H10ClF3INO4S B14125231 (6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate

(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate

Cat. No.: B14125231
M. Wt: 495.64 g/mol
InChI Key: ORRORLOBOOQZSZ-UHFFFAOYSA-M
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Description

(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and a methoxyphenyl group attached to an iodonium ion, which is further associated with a triflate anion. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of 6-chloropyridine and 4-methoxyphenyl iodide in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired iodonium salt. Common oxidizing agents used in this synthesis include m-chloroperbenzoic acid (m-CPBA) and other peracids. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, boronic acids, and bases such as potassium carbonate. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In substitution reactions, the products are typically substituted pyridines or phenyl derivatives. In coupling reactions, the products are often biaryl compounds .

Scientific Research Applications

(6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new bond. This process is facilitated by the electron-withdrawing effects of the chlorine and methoxy groups, which stabilize the transition state. The triflate anion acts as a leaving group, making the iodonium ion more reactive. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 6-chloropyridine and 4-methoxyphenyl groups in (6-Chloro-pyridin-3-yl)(4-methoxyphenyl)iodonium triflate provides a unique combination of electronic and steric effects, making it a versatile reagent in various chemical reactions. Its ability to participate in both substitution and coupling reactions, along with its stability under mild conditions, sets it apart from similar compounds .

Properties

Molecular Formula

C13H10ClF3INO4S

Molecular Weight

495.64 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-(4-methoxyphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C12H10ClINO.CHF3O3S/c1-16-11-5-2-9(3-6-11)14-10-4-7-12(13)15-8-10;2-1(3,4)8(5,6)7/h2-8H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

ORRORLOBOOQZSZ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CN=C(C=C2)Cl.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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